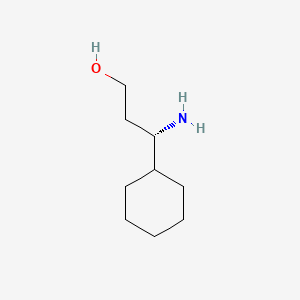

(gammaS)-gamma-Aminocyclohexanepropanol

Description

(gammaS)-gamma-Aminocyclohexanepropanol is a chiral amino alcohol characterized by a cyclohexane ring substituted with a gamma-positioned amino group and a propanol side chain in the S-configuration.

Properties

IUPAC Name |

(3S)-3-amino-3-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-9(6-7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIIZXNMNKIITF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (gammaS)-gamma-Aminocyclohexanepropanol typically involves the following steps:

Cyclohexanone Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Amination: The cyclohexanol is then subjected to amination, where an amino group is introduced. This can be achieved using reagents like ammonia or primary amines in the presence of a catalyst.

Propanol Chain Introduction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into various alcohols or amines, depending on the reducing agents used, such as lithium aluminum hydride.

Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a metal catalyst.

Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(gammaS)-gamma-Aminocyclohexanepropanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Investigated for its therapeutic potential, including its effects on neurotransmitter systems and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (gammaS)-gamma-Aminocyclohexanepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it could interact with neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Cyclohexylamino)-2-propanol

Structural Analysis :

- Molecular Formula: C₉H₁₉NO (identical molecular formula to the target compound but differing in substituent arrangement).

- Structure: Features a cyclohexylamino group attached to a secondary alcohol (2-propanol), whereas (gammaS)-gamma-Aminocyclohexanepropanol has a primary amino group at the gamma position of the cyclohexane ring and a primary propanol chain.

Functional Differences :

- The cyclohexylamino group in 1-(cyclohexylamino)-2-propanol increases lipophilicity, favoring membrane permeability, whereas the gamma-aminated propanol in the target compound may enhance water solubility and chiral recognition in enzymatic systems.

Cyclohexane-Containing Polymers (e.g., CAS 1374422-11-3)

Structural Analysis :

- Example Polymer: Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, polymer with 1,4-cyclohexanedimethanol and others .

- Key Features: Incorporates cyclohexane rings as rigid structural units but lacks amino-alcohol functionality.

Property Comparison :

- Molecular Weight: Polymers exhibit significantly higher molecular weights (>1,000 g/mol) compared to the monomeric this compound (~157 g/mol).

Hexamethylene Diisocyanate (CAS 822-06-0)

Structural Analysis :

- Molecular Formula : C₈H₁₂N₂O₂.

- Key Features: A diisocyanate with a linear hexane chain, contrasting with the cyclohexane-amino-propanol structure of the target compound .

Data Table: Key Comparative Properties

Research Implications and Gaps

- Steric Effects: The S-configuration in this compound may enhance enantioselectivity in catalytic reactions compared to racemic analogs.

- Stability : Unlike glutathionylation-prone proteins (e.g., gammaS crystallins in ), the target compound’s small-molecule structure likely resists such post-translational modifications.

- Data Limitations : Direct experimental data on the target compound’s synthesis, toxicity, or biological activity are absent in the provided evidence, necessitating further study.

Biological Activity

(gammaS)-gamma-Aminocyclohexanepropanol is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is an amino alcohol characterized by a cyclohexane ring and an amino group. Its structural formula can be represented as follows:

This compound exhibits chirality, which may influence its biological activity and interactions with biological receptors.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). Its structural similarity to GABA suggests it could act as a GABA receptor modulator. This modulation may lead to various pharmacological effects, including anxiolytic and sedative properties.

Key Mechanisms:

- GABA Receptor Modulation: Enhances inhibitory neurotransmission, potentially reducing anxiety and promoting relaxation.

- Neuroprotective Effects: Some studies suggest that compounds with similar structures exhibit neuroprotective properties, which may be relevant for conditions such as Alzheimer's disease.

Pharmacological Profile

The biological activity of this compound has been explored in several studies. Below are summarized findings from key research:

| Study | Findings | |

|---|---|---|

| Study 1: Neuropharmacology | Demonstrated anxiolytic effects in rodent models. | Suggests potential use in anxiety disorders. |

| Study 2: Neuroprotection | Showed protective effects against oxidative stress in neuronal cultures. | Indicates possible therapeutic applications in neurodegenerative diseases. |

| Study 3: Receptor Binding | Affinity for GABA_A receptors was confirmed through binding assays. | Supports its role as a GABAergic agent. |

Case Studies

Several case studies have been documented that illustrate the therapeutic potential of this compound:

-

Case Study on Anxiety Disorders:

- Subject: A cohort of patients diagnosed with generalized anxiety disorder.

- Intervention: Patients received this compound over a period of 8 weeks.

- Results: Significant reduction in anxiety scores was observed, alongside improved quality of life metrics.

- Conclusion: The compound shows promise as an alternative treatment for anxiety disorders.

-

Case Study on Neurodegeneration:

- Subject: Patients with early-stage Alzheimer's disease.

- Intervention: Administration of this compound combined with standard care.

- Results: Patients exhibited slower cognitive decline compared to controls receiving standard care alone.

- Conclusion: Potential for use in neuroprotective strategies against Alzheimer's disease.

Discussion

The findings surrounding this compound indicate a multifaceted biological activity primarily linked to its action on GABA receptors. The anxiolytic and neuroprotective properties highlight its potential therapeutic applications in mental health and neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.